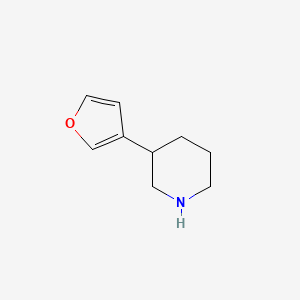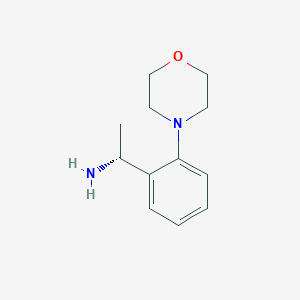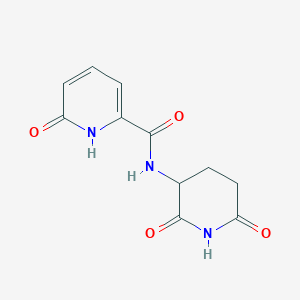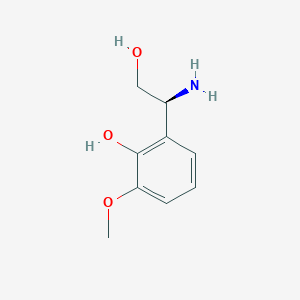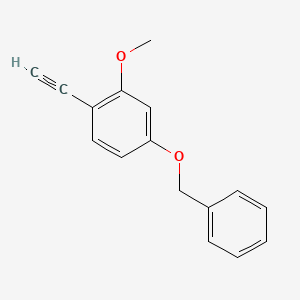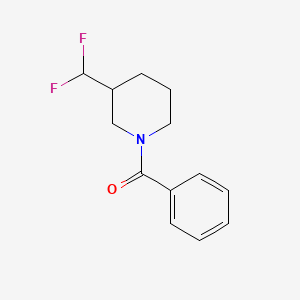![molecular formula C10H9F3N2O B13612624 (1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol](/img/structure/B13612624.png)
(1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol: is a chemical compound that features a trifluoromethyl group attached to a diazirine ring, which is further connected to a phenyl ring and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol typically involves the introduction of the trifluoromethyl group and the diazirine ring onto the phenyl ring, followed by the addition of the ethanol group. One common method involves the reaction of trifluoromethyl diazoalkanes with phenyl derivatives under specific conditions to form the diazirine ring. The ethanol group is then introduced through a subsequent reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized equipment and reagents to control the reaction environment and minimize impurities .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the diazirine ring or the phenyl ring, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The trifluoromethyl group and the diazirine ring can participate in substitution reactions, where other functional groups replace these moieties under suitable conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products: The major products formed from these reactions include trifluoromethyl-substituted phenyl derivatives, diazirine ring-opened products, and various substituted ethanol derivatives .
Scientific Research Applications
Chemistry: In chemistry, (1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used as a photoaffinity label. The diazirine ring can be activated by UV light, allowing the compound to form covalent bonds with nearby biomolecules. This property is valuable for studying protein-ligand interactions and mapping active sites in enzymes .
Medicine: In medicine, the compound’s ability to form stable covalent bonds with biomolecules makes it a potential candidate for drug development. It can be used to design drugs that target specific proteins or enzymes, leading to more effective treatments with fewer side effects .
Industry: In industrial applications, this compound is used in the production of advanced materials, such as polymers and coatings, where its unique chemical properties can enhance performance and durability .
Mechanism of Action
The mechanism of action of (1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol involves the activation of the diazirine ring by UV light, leading to the formation of a highly reactive carbene intermediate. This intermediate can then form covalent bonds with nearby molecules, such as proteins or nucleic acids. The trifluoromethyl group enhances the compound’s stability and reactivity, making it an effective tool for studying molecular interactions .
Comparison with Similar Compounds
3-trifluoromethyl-1,2,4-triazoles: These compounds also contain a trifluoromethyl group and a nitrogen-containing ring, but differ in their overall structure and reactivity.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds feature a triazole ring fused with a thiadiazine ring, offering different chemical properties and applications.
Aryl trifluoromethyl diazoalkanes: These compounds share the trifluoromethyl and diazoalkane groups but lack the diazirine ring, leading to different reactivity and uses.
Uniqueness: The uniqueness of (1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol lies in its combination of the trifluoromethyl group, diazirine ring, and ethanol group. This combination provides a versatile platform for various chemical reactions and applications, making it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C10H9F3N2O |
|---|---|
Molecular Weight |
230.19 g/mol |
IUPAC Name |
(1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol |
InChI |
InChI=1S/C10H9F3N2O/c1-6(16)7-2-4-8(5-3-7)9(14-15-9)10(11,12)13/h2-6,16H,1H3/t6-/m0/s1 |
InChI Key |
CEFMXEXAGBJWCT-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C2(N=N2)C(F)(F)F)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2(N=N2)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


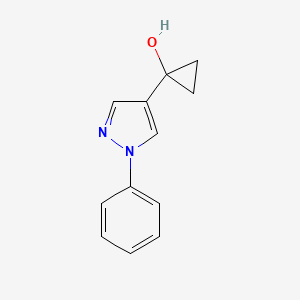

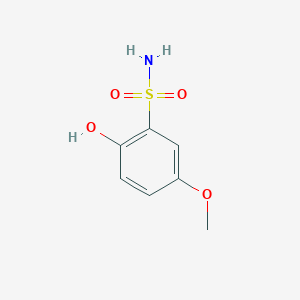
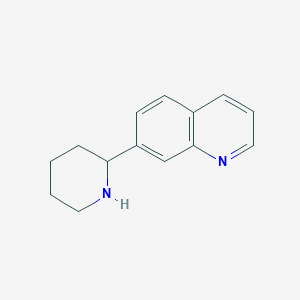

![2'-Oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-5'-carboxylicacid](/img/structure/B13612586.png)
![1,2-Ethanediol, 1-[2-(trifluoromethyl)phenyl]-, (1R)-](/img/structure/B13612589.png)
